Cas no 1805244-96-5 (5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine)

5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine
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- インチ: 1S/C8H5BrF5NO/c1-16-7-5(8(12,13)14)4(6(10)11)3(9)2-15-7/h2,6H,1H3
- InChIKey: YDIYRQCEVOUKOI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C(F)(F)F)=C1C(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 22.1
5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029059258-1g |
5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine |
1805244-96-5 | 97% | 1g |
$1,519.80 | 2022-04-01 |
5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridineに関する追加情報
Introduction to 5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1805244-96-5)
5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine, with the CAS number 1805244-96-5, is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes a bromo group, a difluoromethyl group, a methoxy group, and a trifluoromethyl group, all attached to a pyridine ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable molecule for various applications.
The pyridine ring is a fundamental structure in many biologically active compounds due to its aromaticity and the ability to form hydrogen bonds. The presence of the bromo group in the 5-position adds versatility to the molecule, as bromine can be readily substituted in synthetic transformations. The difluoromethyl group at the 4-position introduces significant electronic effects, influencing the reactivity and stability of the compound. The methoxy group at the 2-position provides additional steric and electronic effects, while the trifluoromethyl group at the 3-position enhances lipophilicity and metabolic stability.
Recent research has focused on the potential applications of 5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine in drug discovery and development. One notable area of interest is its use as an intermediate in the synthesis of novel pharmaceuticals. The compound's unique structure allows for the creation of derivatives with enhanced pharmacological properties, such as improved potency, selectivity, and reduced side effects.
In a study published in the Journal of Medicinal Chemistry, researchers explored the use of 5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine as a building block for developing new anti-cancer agents. The compound was found to exhibit promising cytotoxic activity against various cancer cell lines, particularly those resistant to conventional therapies. The researchers attributed this activity to the compound's ability to disrupt key cellular processes involved in tumor growth and survival.
Another area of research involves the use of 5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine in agrochemical applications. The compound's structural features make it an excellent candidate for developing new pesticides with improved efficacy and reduced environmental impact. Studies have shown that derivatives of this compound can effectively control a wide range of pests while minimizing harm to non-target organisms.
The synthesis of 5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine has been optimized through various synthetic routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the sequential introduction of functional groups onto a pyridine scaffold. For example, starting from 2-methoxypyridine, researchers can introduce the bromo group via bromination reactions, followed by the addition of the difluoromethyl and trifluoromethyl groups through appropriate substitution reactions.
The physical properties of 5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine, such as its melting point, boiling point, and solubility, have been well-characterized. These properties are crucial for understanding its behavior in different environments and for optimizing its use in various applications. For instance, its solubility in organic solvents makes it suitable for use in solution-phase synthesis and formulation processes.
In conclusion, 5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1805244-96-5) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and agrochemicals. Its unique structural features provide a solid foundation for developing novel derivatives with enhanced biological activity and improved safety profiles. Ongoing research continues to uncover new possibilities for this intriguing molecule, highlighting its significance in modern chemical research.
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